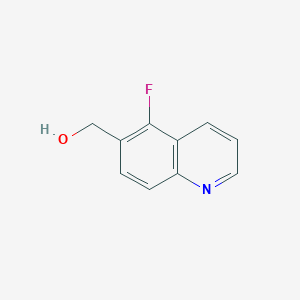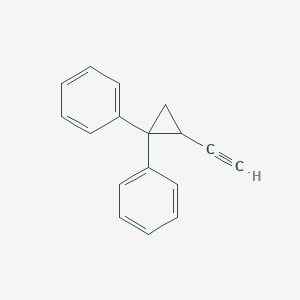
(2-Ethynyl-1-phenylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethynyl-1-phenylcyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with an ethynyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynyl-1-phenylcyclopropyl)benzene typically involves multiple steps. One common method includes the following steps :
Formation of the cyclopropyl ring: This can be achieved through the reaction of ethyldiazoacetate with a suitable alkene in the presence of a catalyst.
Introduction of the ethynyl group: The cyclopropyl compound is then treated with a strong base such as n-butyllithium, followed by the addition of an ethynyl halide.
Attachment of the phenyl group: The final step involves the coupling of the cyclopropyl-ethynyl intermediate with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and catalysis would apply. Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Ethynyl-1-phenylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Substitution Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Nitration: Nitro-(2-ethynyl-1-phenylcyclopropyl)benzene.
Oxidation: Carbonyl derivatives of this compound.
Reduction: Alkenes or alkanes derived from the ethynyl group.
Scientific Research Applications
(2-Ethynyl-1-phenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of (2-Ethynyl-1-phenylcyclopropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the phenyl ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system .
Comparison with Similar Compounds
(2-Ethynyl-1-phenylcyclopropyl)methane: Similar structure but with a methane group instead of benzene.
(2-Ethynyl-1-phenylcyclopropyl)ethane: Similar structure but with an ethane group instead of benzene.
Properties
Molecular Formula |
C17H14 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2-ethynyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H14/c1-2-14-13-17(14,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h1,3-12,14H,13H2 |
InChI Key |
SDBVAEDJWRUIBG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


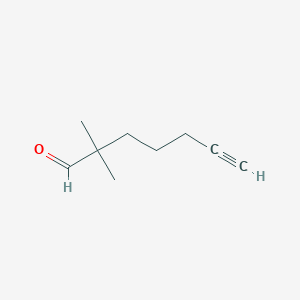
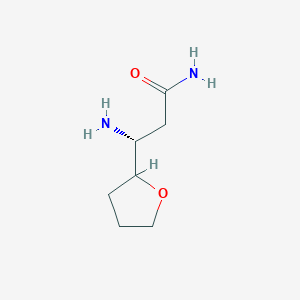
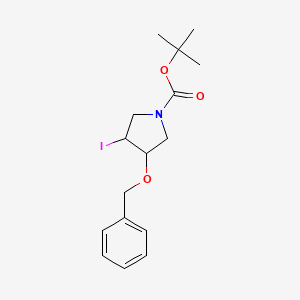
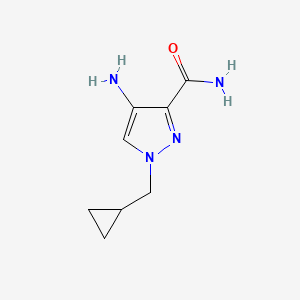
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
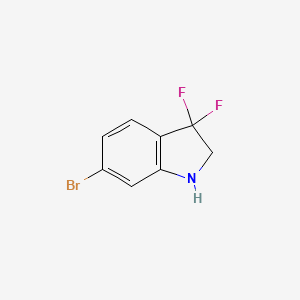
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
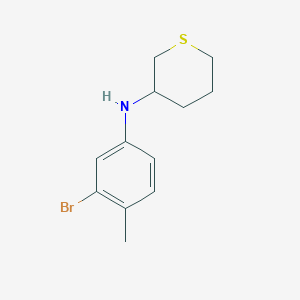
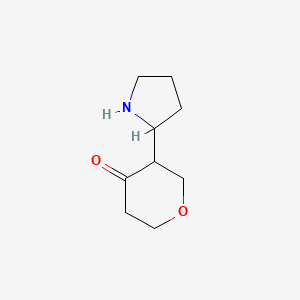
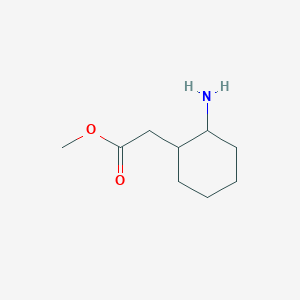
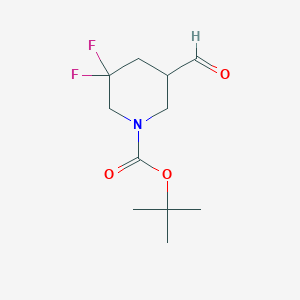

![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
